
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid” is a product for proteomics research . It has a molecular formula of C12H13N3O2 and a molecular weight of 231.26 .
Synthesis Analysis
A study reported the synthesis of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .科学的研究の応用
Structural and Chemical Characterization
- Preparation and Structural Characterization : A compound similar to 3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid, specifically (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, was synthesized and structurally characterized through diffractions of IR, 1H NMR, and X-ray, highlighting the importance of these techniques in understanding the properties of triazole derivatives (Yan Shuang-hu, 2014).
Synthesis and Molecular Structure Analysis
- Synthesis and Structural Assessment : Synthesis processes involving triazole derivatives, like the creation of a Hg(II) complex using a ligand derived from 1,2,4-triazole-3-thione, demonstrate the versatility of these compounds in creating complex structures. The molecular and supramolecular structures of these compounds were studied by X-ray diffractometry (A. Castiñeiras et al., 2018).
Exploration of Polymorphism and Isostructurality
- Polymorphism and Isostructurality : Investigating the polymorphism of biologically active 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, including the analysis of molecular conformation, intermolecular interaction patterns, and crystal packing motifs, showcases the compound's potential in diverse applications (L. Mazur et al., 2017).
Antioxidant Properties
- Antioxidant Properties : A study focusing on the synthesis and antioxidant activity of new compounds related to 1,2,4-triazoles, exploring preparative methods and studying the compounds' physical-chemical properties, underlines the potential of these molecules in oxidative stress-related research (Dmitro V. Dovbnya et al., 2022).
Photocurrent Response in Coordination Polymers
- Enhanced Photocurrent Response : Research into coordination polymers based on 1,2,4-triazoles, particularly those incorporating CdTe, demonstrated different electrochemical properties and photoelectrochemical behaviors, indicating their potential use in photovoltaic applications (J. Meng et al., 2016).
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole scaffold have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the function of these enzymes, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may also have potential anticancer effects.
生化学分析
Biochemical Properties
3-(3-methyl-1-phenyl-1H-1,2,4-triazol-5-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interaction of this compound with proteins and other biomolecules is primarily mediated through its triazole ring, which can form hydrogen bonds and hydrophobic interactions with amino acid residues .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the triazole ring of this compound can interact with the active site of enzymes, thereby inhibiting their catalytic activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In in vitro and in vivo studies, this compound has been observed to exert long-term effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. The metabolic flux and levels of specific metabolites can be altered by the presence of this compound, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, with higher concentrations observed in specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-(5-methyl-2-phenyl-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-13-11(7-8-12(16)17)15(14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZWDCOKZVFUKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CCC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359493.png)
![2,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359494.png)
![3,4-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359495.png)
![3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359496.png)
![Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate](/img/structure/B1359497.png)
![Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate](/img/structure/B1359498.png)
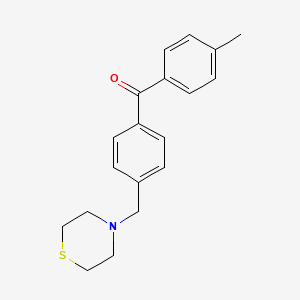

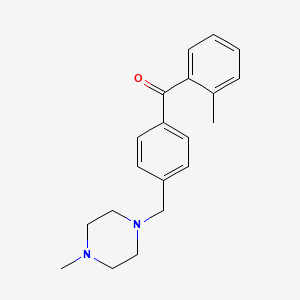
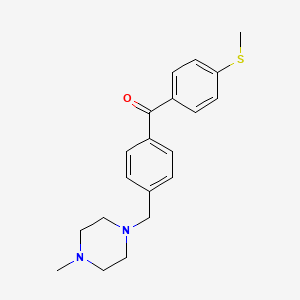

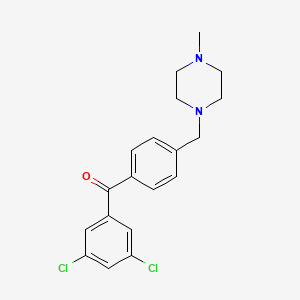
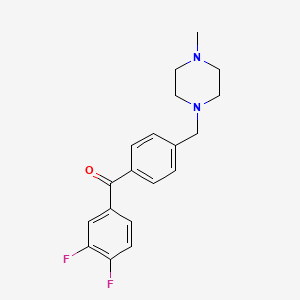
![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
